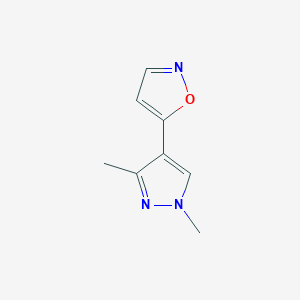

5-(1,3-Dimethyl-1H-pyrazol-4-YL)isoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(1,3-Dimethyl-1H-pyrazol-4-YL)isoxazole is a heterocyclic compound that features both a pyrazole and an isoxazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and their role as building blocks in the synthesis of more complex molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dimethyl-1H-pyrazol-4-YL)isoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-dimethyl-4-pyrazolecarboxaldehyde with hydroxylamine to form the isoxazole ring . The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and can lead to higher yields and purities .

Analyse Chemischer Reaktionen

Types of Reactions

5-(1,3-Dimethyl-1H-pyrazol-4-YL)isoxazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 5-(1,3-Dimethyl-1H-pyrazol-4-YL)isoxazole exhibit promising antimicrobial properties. A study highlighted the synthesis of pyrazole derivatives that showed remarkable activity against various microorganisms, including Escherichia coli and Staphylococcus aureus. These compounds were evaluated for their antimicrobial and antioxidant activities through in vitro assays, revealing significant effectiveness compared to standard agents like butylhydroxytoluene (BHT) .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structural characteristics allow it to interact with active sites of specific enzymes, potentially altering metabolic pathways. This property positions it as a candidate for drug development in areas such as cancer therapy and anti-inflammatory treatments .

Case Study: Antiviral Potential

Recent investigations into the antiviral capabilities of pyrazole derivatives have indicated potential efficacy against viral strains, including variants of COVID-19. Molecular docking studies provided insights into the binding interactions between these compounds and viral proteins, suggesting avenues for therapeutic development against viral infections .

Agricultural Chemistry Applications

Herbicide Development

this compound has been incorporated into herbicidal formulations. A patent describes its use in combination with other herbicides to enhance efficacy against specific weed species. The compound's ability to disrupt plant metabolic processes makes it a valuable ingredient in agricultural pest management strategies .

Fungicide and Insecticide Properties

In addition to herbicidal applications, the compound has been noted for its fungicidal and insecticidal properties. Studies have shown that it can effectively control fungal pathogens and insect pests, making it a versatile agent in crop protection .

Materials Science Applications

Liquid Crystals

Research has explored the incorporation of this compound into organic liquid crystal systems. These materials exhibit unique optical properties that can be harnessed in display technologies and other electronic applications. The structural characteristics of isoxazole and pyrazole contribute to the thermal stability and responsiveness of these liquid crystals .

Comparative Analysis Table

Wirkmechanismus

The mechanism of action of 5-(1,3-Dimethyl-1H-pyrazol-4-YL)isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Dimethyl-4-pyrazolecarboxaldehyde: A precursor in the synthesis of 5-(1,3-Dimethyl-1H-pyrazol-4-YL)isoxazole.

Isoxazole: Shares the isoxazole ring structure but lacks the pyrazole moiety.

Pyrazole: Contains the pyrazole ring but lacks the isoxazole moiety.

Uniqueness

This compound is unique due to the combination of both pyrazole and isoxazole rings in a single molecule. This dual-ring structure can confer unique chemical and biological properties, making it a valuable compound in various fields of research .

Biologische Aktivität

5-(1,3-Dimethyl-1H-pyrazol-4-YL)isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, synthesis, and structure-activity relationships (SAR) of this compound, drawing from various studies and findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods. One common approach involves the reaction of isoxazole derivatives with pyrazole compounds. The synthetic routes often focus on optimizing yields and enhancing biological activity through structural modifications.

Biological Activities

The biological activities of this compound have been explored in several studies, revealing its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For example, compounds derived from the pyrazole nucleus have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various derivatives, some compounds demonstrated up to 85% inhibition of TNF-α at concentrations around 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Potential

Several studies have reported the anticancer properties of pyrazole derivatives. For instance:

- MCF7 Breast Cancer Cells : Compounds similar to this compound were tested against MCF7 cells, showing GI50 values indicating effective growth inhibition .

- Aurora Kinase Inhibition : A derivative incorporating the pyrazole moiety exhibited IC50 values of 0.212 µM for Aurora-A and 0.461 µM for Aurora-B kinases, suggesting potential as a targeted cancer therapy .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. A study found that certain pyrazole derivatives exhibited promising results against E. coli and Bacillus subtilis, with effective concentrations ranging from 6.25 µg/mL to 40 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

- Substituents on the Pyrazole Ring : Modifications at specific positions can enhance potency against various targets.

- Isoxazole Positioning : The position of isoxazole relative to the pyrazole moiety significantly affects the compound's interaction with biological targets .

Case Studies

Several case studies highlight the efficacy of this compound:

| Study | Compound Tested | Target | IC50/Effect |

|---|---|---|---|

| Selvam et al. | Pyrazole Derivative | MAO-B Inhibition | High activity against MAO isoforms |

| Burguete et al. | Isoxazole-Pyrazole Complex | MTB Strain H37Rv | 98% inhibition at 6.25 µg/mL |

| Wei et al. | Ethyl Derivative | A549 Lung Cancer Cells | IC50 = 26 µM |

Eigenschaften

IUPAC Name |

5-(1,3-dimethylpyrazol-4-yl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-6-7(5-11(2)10-6)8-3-4-9-12-8/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAUEBPKFGYXAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2=CC=NO2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.